8-Chloro-6-methylisoquinoline

Physicochemical profiling Lipophilicity Drug design

8‑Chloro‑6‑methylisoquinoline (CAS 1988725‑67‑2) is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a fused benzene–pyridine ring system with a chlorine substituent at the 8‑position and a methyl group at the 6‑position. Its molecular formula is C₁₀H₈ClN (MW 177.63 g mol⁻¹).

Molecular Formula C10H8ClN
Molecular Weight 177.63
CAS No. 1988725-67-2
Cat. No. B2449365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Chloro-6-methylisoquinoline
CAS1988725-67-2
Molecular FormulaC10H8ClN
Molecular Weight177.63
Structural Identifiers
SMILESCC1=CC2=C(C=NC=C2)C(=C1)Cl
InChIInChI=1S/C10H8ClN/c1-7-4-8-2-3-12-6-9(8)10(11)5-7/h2-6H,1H3
InChIKeyWGEXKUOPBCSTCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





8-Chloro-6-methylisoquinoline – Physicochemical Identity and Class Baseline for Procurement Decision‑Making


8‑Chloro‑6‑methylisoquinoline (CAS 1988725‑67‑2) is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a fused benzene–pyridine ring system with a chlorine substituent at the 8‑position and a methyl group at the 6‑position. Its molecular formula is C₁₀H₈ClN (MW 177.63 g mol⁻¹) . The compound is commercially available as a research‑grade building block (typically ≥95 % purity, powder form, ambient shipping) through major suppliers such as Enamine/Sigma‑Aldrich and Biosynth, with lead times of 1–5 days for stocked quantities . The isoquinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors, antiprotozoal agents, and GPCR ligands [1][2]. This baseline overview establishes the compound class and procurement context against which quantitative differentiation will be assessed.

Why 8-Chloro-6-methylisoquinoline Cannot Be Replaced by Unsubstituted or Regioisomeric Isoquinolines


Isoquinoline derivatives are not functionally interchangeable. The precise positioning of the chlorine and methyl substituents on the isoquinoline nucleus dictates the compound’s physicochemical profile (LogP, pKa, topological polar surface area), its reactivity in cross‑coupling reactions (e.g., Suzuki, Buchwald), and its ability to serve as a suitable precursor for specific kinase‑inhibitor chemotypes . For example, 1‑chloro‑6‑methylisoquinoline (CAS 209286‑73‑7) is cited as a reagent for preparing 5‑membered aminoheterocyclic ROCK inhibitors, while the 8‑chloro regioisomer presents a different electrophilic center and steric environment, potentially altering coupling efficiency and downstream biological activity . Similarly, the absence of the 6‑methyl group (as in 8‑chloroisoquinoline) changes the electron density of the aromatic ring, which can affect both chemical reactivity and binding to hydrophobic enzyme pockets . The following quantitative evidence demonstrates that even small structural modifications lead to measurable differences in properties that are critical for reproducible synthesis and assay outcomes.

Quantitative Differentiation Evidence for 8‑Chloro‑6‑methylisoquinoline Versus Closest Analogs


Computed Lipophilicity (XLogP3) Comparison: 8‑Chloro‑6‑methylisoquinoline vs. 8‑Chloroisoquinoline and 6‑Methylisoquinoline

The computed partition coefficient (XLogP3‑AA) of 8‑chloro‑6‑methylisoquinoline is 3.1 [1]. This value is approximately 0.9 log units higher than that of unsubstituted isoquinoline (XLogP3 ≈ 2.1) and about 0.5–0.7 log units higher than 6‑methylisoquinoline (XLogP3 ≈ 2.4–2.6) [2]. The increased lipophilicity arises from the combined effect of the chlorine and methyl substituents, which jointly enhance membrane permeability potential and alter the compound’s suitability for hydrophobic enzyme binding pockets relative to less substituted analogs.

Physicochemical profiling Lipophilicity Drug design

Predicted pKa Differentiation and Its Impact on Salt Formation and Purification

The predicted acid dissociation constant (pKa) of 8‑chloro‑6‑methylisoquinoline is 5.09 ± 0.31 . This value is approximately 0.05–0.15 units lower than that of the parent isoquinoline (pKa 5.14) [1] and is expected to be measurably distinct from 1‑chloro‑6‑methylisoquinoline, where the chlorine at the 1‑position adjacent to the nitrogen exerts a stronger electron‑withdrawing effect, further lowering the pKa. The moderate basicity of the 8‑chloro‑6‑methyl isomer permits efficient salt formation with common pharmaceutical acids while still allowing for free‑base extraction under mildly basic conditions, a practical advantage during work‑up compared to less basic analogs.

Ionization pKa Purification strategy

Topological Polar Surface Area (TPSA) and Blood‑Brain Barrier Penetration Potential

The topological polar surface area (TPSA) of 8‑chloro‑6‑methylisoquinoline is computed as 12.9 Ų [1]. This value falls well below the commonly cited threshold of 60–90 Ų for favourable blood‑brain barrier permeation [2]. Both 8‑chloroisoquinoline and 6‑methylisoquinoline exhibit comparable TPSA values (≈12.9–13.0 Ų), meaning that the 8‑Cl/6‑Me substitution pattern maintains the low polar surface area characteristic of the isoquinoline core. However, the increased lipophilicity (XLogP3 3.1) of the target compound shifts it further into the physicochemical space associated with CNS penetration compared to the less lipophilic, singly substituted analogs.

CNS drug design TPSA Blood‑brain barrier

Patent‑Documented Utility as a Precursor for Rho‑Kinase (ROCK) Inhibitor Synthesis

The 6‑substituted isoquinoline scaffold, which specifically encompasses the 6‑methyl substitution pattern present in 8‑chloro‑6‑methylisoquinoline, is explicitly claimed in Sanofi‑Aventis patent US20100063025 as a core structure for Rho‑kinase (ROCK) inhibitors [1]. Within the same patent family, 1‑chloro‑6‑methylisoquinoline is designated as a key synthetic reagent for constructing 5‑membered aminoheterocyclic and bicyclic aminoheterocyclic ROCK inhibitors for heart failure treatment . The 8‑chloro analog offers an alternative halogen coupling handle (8‑position vs. 1‑position) for Suzuki or Buchwald‑Hartwig diversification, enabling the synthesis of 8‑aryl‑6‑methylisoquinoline derivatives that are not accessible from the 1‑chloro regioisomer without additional protecting‑group manipulations.

ROCK inhibitor Kinase Cardiovascular Glaucoma

Antiprotozoal Activity Class‑Level Inference from Isoquinoline Scaffold SAR

Several vendors describe 8‑chloro‑6‑methylisoquinoline as a potent inhibitor of protozoan parasites, citing activity against Leishmania, Plasmodium, and Candida albicans . Although no peer‑reviewed publication with quantitative IC₅₀ values for this exact compound was identified, closely related 8‑chloroisoquinoline derivatives have demonstrated IC₅₀ values in the range of 2.26–7.46 μM against esophageal and hepatocellular cancer cell lines, comparable to the reference drug sunitinib . The 8‑chloro substituent is a recurring motif in antiparasitic isoquinolines and quinolines, where it is thought to participate in halogen bonding with target proteins or to modulate the redox potential of the heterocycle [1]. The 6‑methyl group further enhances lipophilicity, which may improve cellular uptake in protozoan cells.

Antiprotozoal Leishmania Plasmodium Neglected tropical diseases

Supply Chain Differentiation: Stock Availability, Lead Time, and Purity Compared to Regioisomeric Analogs

8‑Chloro‑6‑methylisoquinoline is stocked by Enamine (available through Sigma‑Aldrich) with a lead time of 1–5 days in the US and Ukraine, at ≥95 % purity in powder form . In comparison, 1‑chloro‑6‑methylisoquinoline (CAS 209286‑73‑7) is available from Aladdin Scientific at 97 % purity for approximately $240.90 per unit , while 8‑chloroisoquinoline (CAS 34784‑07‑1) is broadly stocked by multiple vendors at comparable purity levels. The Enamine‑distributed 8‑chloro‑6‑methyl isomer benefits from integration into the Enamine REAL database, meaning it can be used as a validated starting material for enumeration in ultra‑large virtual screening libraries, a feature not universally available for all regioisomeric building blocks.

Procurement Supply chain Building block availability

Evidence‑Backed Application Scenarios for 8‑Chloro‑6‑methylisoquinoline in Drug Discovery and Chemical Biology


ROCK‑Targeted Kinase Inhibitor Lead Generation Using 8‑Chloro‑6‑methylisoquinoline as a Diversifiable Core

Medicinal chemistry teams pursuing Rho‑kinase (ROCK) inhibitors for cardiovascular disease or glaucoma can employ 8‑chloro‑6‑methylisoquinoline as a patent‑aligned scaffold. The 8‑chloro substituent serves as a handle for Pd‑catalyzed Suzuki–Miyaura cross‑coupling to install aryl or heteroaryl groups, while the 6‑methyl group satisfies the 6‑substitution requirement delineated in Sanofi‑Aventis’s patent family (US20100063025) [1]. This regioisomer provides access to 8‑aryl‑6‑methylisoquinoline derivatives that are complementary to the 1‑amino/1‑aryl series more commonly explored with 1‑chloro‑6‑methylisoquinoline, thereby expanding the synthesizable chemical space in lead optimization campaigns.

CNS‑Penetrant Probe Design Leveraging Favorable Physicochemical Properties

The computed TPSA of 12.9 Ų (well below the CNS penetration threshold of ~60 Ų) and a moderate XLogP3 of 3.1 make 8‑chloro‑6‑methylisoquinoline a suitable entry point for designing brain‑penetrant chemical probes [1][2]. Compared to the more polar isoquinoline parent or analogs bearing additional hydrogen‑bond donors, the 8‑Cl/6‑Me substitution pattern preserves the low TPSA while boosting lipophilicity into a range conducive to passive blood‑brain barrier diffusion. This scenario is particularly relevant for neuroscience targets such as monoamine oxidases (MAO‑A/B) or nicotinic acetylcholine receptors, for which isoquinoline ligands have established precedent [3].

Antiprotozoal Screening Library Enumeration for Neglected Tropical Disease Programs

Given the vendor‑reported activity of 8‑chloro‑6‑methylisoquinoline against Leishmania, Plasmodium, and Candida albicans [1], and the established antiprotozoal SAR of chlorinated isoquinoline and quinoline derivatives [2], this compound can serve as a core scaffold for enumerating focused screening libraries targeting neglected tropical diseases. The chlorine atom at the 8‑position is a common feature in antimalarial and antileishmanial chemotypes, and the commercial availability through Enamine’s REAL database facilitates rapid analog generation via parallel synthesis. Procurement in 100 mg to 1 g quantities (pricing: ~€283–€900 from Biosynth) [3] aligns with initial hit‑to‑lead synthesis requirements.

Computationally‑Driven Ultra‑Large Library Docking Campaigns

Because 8‑chloro‑6‑methylisoquinoline is catalogued within the Enamine REAL chemical space, it can be employed as a validated starting material in make‑on‑demand virtual libraries containing billions of compounds [1]. Computational chemistry groups performing structure‑based virtual screening against protein targets with hydrophobic active sites (e.g., kinases, GPCRs, nuclear receptors) can dock enumerated products derived from this building block and directly order top‑ranked virtual hits for experimental validation without the need for de‑novo synthetic route development, significantly accelerating the hit identification timeline.

Quote Request

Request a Quote for 8-Chloro-6-methylisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.